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Compound of Interest

Compound Name: m-PEG12-azide

Cat. No.: B3028520 Get Quote

An In-Depth Technical Guide to m-PEG12-Azide for Bioconjugation

Core Overview of m-PEG12-Azide
m-PEG12-azide is a high-purity, monodisperse polyethylene glycol (PEG) linker that is

functionalized with a terminal azide group (-N3) and a methoxy (-OCH3) cap at the other end.

[1] Its discrete chain length of 12 ethylene glycol units provides a defined spacer arm of 44.0 Å,

ensuring reproducibility in bioconjugation applications.[1] The inherent properties of the PEG

backbone—hydrophilicity, biocompatibility, and flexibility—make it an invaluable tool for

improving the solubility and stability of therapeutic agents and biomolecules.[2]

The key feature of m-PEG12-azide is its terminal azide group, which serves as a highly

selective and stable chemical handle for "click chemistry" reactions.[2][3] This allows for the

efficient and specific covalent attachment of the PEG linker to molecules containing a

compatible functional group, such as an alkyne. This reagent is widely used in pharmaceutical

and biotechnology research for applications including the development of antibody-drug

conjugates (ADCs), PROTACs, PEGylation of proteins, and surface modification of materials.

Physicochemical Properties
The quantitative data for m-PEG12-azide are summarized in the table below, providing key

parameters for researchers and drug development professionals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3028520?utm_src=pdf-interest
https://www.benchchem.com/product/b3028520?utm_src=pdf-body
https://www.benchchem.com/product/b3028520?utm_src=pdf-body
https://www.benchchem.com/product/b3028520?utm_src=pdf-body
https://vectorlabs.com/products/m-dpeg12-azide-azido-m-dpeg12/?print-products=pdf&variation=&
https://vectorlabs.com/products/m-dpeg12-azide-azido-m-dpeg12/?print-products=pdf&variation=&
https://www.chemimpex.com/products/41715
https://www.benchchem.com/product/b3028520?utm_src=pdf-body
https://www.chemimpex.com/products/41715
https://broadpharm.com/product-categories/peg-linkers/peg-azide
https://www.benchchem.com/product/b3028520?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Citations

Molecular Formula C25H51N3O12

Molecular Weight 585.69 g/mol (or 585.7 g/mol )

Purity
≥95% to >98% (typically

determined by HPLC)

Appearance Colorless to light yellow liquid

Solubility

Water, DMSO, DMF, DCM,

Methylene Chloride,

Acetonitrile

Spacer Arm Length 38 atoms, 44.0 Å

Storage Conditions
-20°C, sealed away from

moisture

CAS Number 89485-61-0 or 2170098-29-8

Bioconjugation Chemistry: The "Click" Reaction
The azide group of m-PEG12-azide is primarily utilized in cycloaddition reactions with alkynes,

a cornerstone of "click chemistry." These reactions are highly efficient, selective, and

biocompatible, proceeding with high yields under mild aqueous conditions. Two primary

pathways are employed for this purpose:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click

reaction, where a copper(I) catalyst mediates the reaction between the terminal azide of m-
PEG12-azide and a terminal alkyne on a target molecule. This forms a stable, covalent 1,4-

disubstituted 1,2,3-triazole linkage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that

utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne

(BCN). The inherent ring strain of the cyclooctyne allows it to react spontaneously with the

azide, eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for

use in living systems.
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Caption: General workflow of bioconjugation using m-PEG12-azide.
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Caption: Comparison of CuAAC and SPAAC bioconjugation pathways.

Key Applications in Drug Development and
Research
The versatility of m-PEG12-azide makes it a crucial component in several advanced

therapeutic and diagnostic platforms.

PEGylation of Biologics: The covalent attachment of m-PEG12-azide to proteins, peptides,

or oligonucleotides improves their pharmacokinetic and pharmacodynamic properties.

PEGylation enhances aqueous solubility, increases in-vivo circulation half-life by reducing

renal clearance, and can shield the biomolecule from proteolytic degradation.

Antibody-Drug Conjugates (ADCs): In ADCs, the PEG linker serves to connect a potent

cytotoxic drug (payload) to a monoclonal antibody. The m-PEG12-azide linker can help to

balance the hydrophobicity of the payload, improve the overall solubility of the ADC, and

potentially reduce aggregation.

PROTACs (PROteolysis TArgeting Chimeras): m-PEG12-azide is an ideal PEG-based linker

for synthesizing PROTACs. PROTACs are heterobifunctional molecules that recruit a target

protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The

PEG linker bridges the target-binding ligand and the E3 ligase-binding ligand.

Drug Delivery and Nanotechnology: This linker is used to functionalize nanoparticles,

liposomes, and micelles. The hydrophilic PEG chain on the surface of these carriers

improves their stability in circulation ("stealth" properties) and allows for the attachment of

targeting ligands via the azide group for site-specific drug delivery.

Surface Modification: m-PEG12-azide is used to modify the surfaces of biosensors, medical

implants, and microarrays. The PEG layer reduces non-specific protein adsorption, while the

azide group provides a point of attachment for capturing specific biomolecules.

Caption: Structure of a PROTAC molecule highlighting the PEG linker.
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Experimental Protocols
The following are generalized protocols for performing bioconjugation with m-PEG12-azide.

Optimization may be required based on the specific properties of the molecule to be

conjugated.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol is a starting point for conjugating m-PEG12-azide to a molecule containing a

terminal alkyne.

Materials and Reagents:

m-PEG12-azide

Alkyne-modified biomolecule (e.g., protein, peptide)

Copper(II) sulfate (CuSO4) or Copper(I) bromide (CuBr)

Tris(benzyltriazolylmethyl)amine (TBTA) ligand

Sodium Ascorbate (freshly prepared 100 mM solution)

Solvent: Degassed, biology-grade water, DMSO, or a mixture

Purification system (e.g., SEC, dialysis, HPLC)

Methodology:

Preparation of Reactants:

Dissolve the alkyne-modified biomolecule in the chosen reaction buffer (e.g., phosphate-

buffered saline, pH 7.4).

Dissolve m-PEG12-azide in the same buffer or a compatible co-solvent like DMSO. A 5 to

10-fold molar excess of the PEG-azide over the alkyne-biomolecule is a common starting

point.
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Preparation of Catalyst Solution (if using CuSO4):

Prepare a stock solution of the copper-TBTA complex. Mix equimolar amounts of CuSO4

and TBTA in your reaction solvent.

Reaction Assembly:

To the solution of the alkyne-biomolecule, add the m-PEG12-azide solution. Mix gently.

Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

This reduces Cu(II) to the active Cu(I) state.

Initiate the reaction by adding the copper catalyst solution to a final concentration of 0.1-1

mM.

Incubation:

Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C.

Gentle agitation can improve efficiency.

Purification:

Remove unreacted PEG reagent, catalyst, and other small molecules by a suitable

method. For proteins, size-exclusion chromatography (SEC) or dialysis are effective. For

smaller molecules, reverse-phase HPLC may be necessary.

Characterization:

Confirm successful conjugation using techniques such as SDS-PAGE (for proteins,

showing a mass shift), mass spectrometry, or HPLC.
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Caption: Experimental workflow for a typical CuAAC reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
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This protocol is for conjugating m-PEG12-azide to a molecule functionalized with a strained

alkyne (e.g., DBCO, BCN).

Materials and Reagents:

m-PEG12-azide

Strained alkyne-modified biomolecule (e.g., DBCO-protein)

Solvent: Aqueous buffer (e.g., PBS, pH 7.4)

Purification system (e.g., SEC, dialysis, HPLC)

Methodology:

Preparation of Reactants:

Dissolve the strained alkyne-modified biomolecule in the reaction buffer.

Dissolve m-PEG12-azide in the same buffer. A 1.5 to 3-fold molar excess of the PEG-

azide is often sufficient due to the high reaction efficiency.

Reaction Assembly:

Combine the solutions of the alkyne-biomolecule and m-PEG12-azide. Mix gently.

Incubation:

The reaction proceeds spontaneously. Incubate at room temperature for 2-12 hours or at

4°C for 12-24 hours. Reaction times vary depending on the specific strained alkyne used.

Purification:

Purify the conjugate using a method appropriate for the biomolecule, as described in the

CuAAC protocol, to remove any unreacted PEG reagent.

Characterization:
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Confirm conjugation using appropriate analytical techniques (SDS-PAGE, mass

spectrometry, HPLC).

Conclusion
m-PEG12-azide is a powerful and versatile chemical tool for modern bioconjugation. Its well-

defined, hydrophilic PEG spacer enhances the physicochemical properties of biomolecules,

while its terminal azide group enables highly efficient and specific ligation through click

chemistry. The availability of both copper-catalyzed and strain-promoted reaction pathways

provides researchers with the flexibility to perform conjugations in a wide range of contexts,

from simple in-vitro labeling to complex modifications within living systems. These attributes

make m-PEG12-azide an essential reagent for advancing the fields of drug delivery,

diagnostics, and targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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